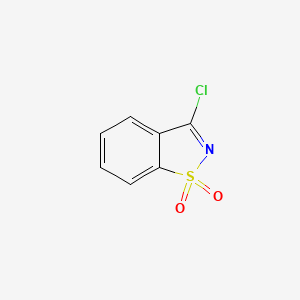

![molecular formula C17H27ClN2Si B1345285 4-氯-5-甲基-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶 CAS No. 942920-17-4](/img/structure/B1345285.png)

4-氯-5-甲基-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶

描述

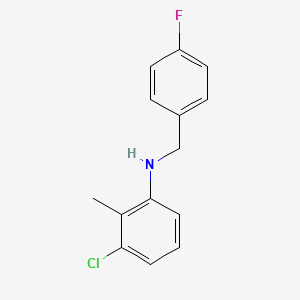

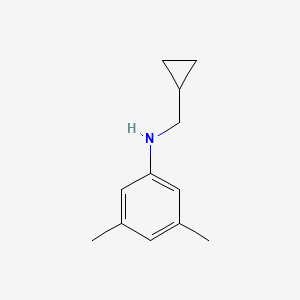

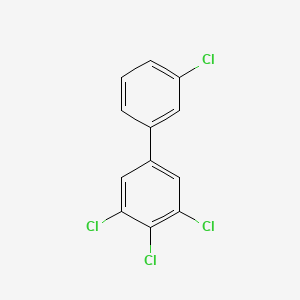

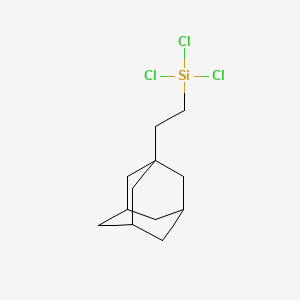

The compound 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolopyridine family, which is known for its diverse biological activities and potential in drug discovery. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and electronic properties of related pyrrolopyridine derivatives.

Synthesis Analysis

The synthesis of related compounds, such as the ones described in the provided papers, typically involves multi-step organic reactions that may include the formation of pyrrolopyridine core, halogenation, and functionalization with various groups. For instance, the synthesis of radiolabeled pyridine derivatives for positron emission tomography (PET) imaging is an example of the complex synthetic routes that can be employed for such compounds .

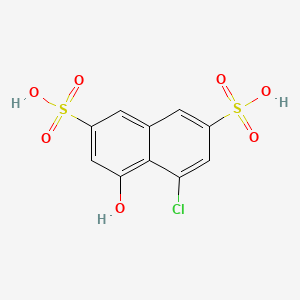

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by a fused ring system that can significantly influence the electronic properties of the molecule. The experimental charge density distribution of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can participate in various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. The presence of a chloro substituent, as in the compounds studied, suggests potential reactivity for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The high-resolution X-ray diffraction data of a related compound indicates the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and crystal packing . The electronic structure, as determined by DFT studies, shows a large HOMO-LUMO energy gap, implying high kinetic stability for the compound . The affinity for biological targets, such as nicotinic acetylcholine receptors, is also a significant chemical property, as demonstrated by the high affinity ligand described in the second paper .

科学研究应用

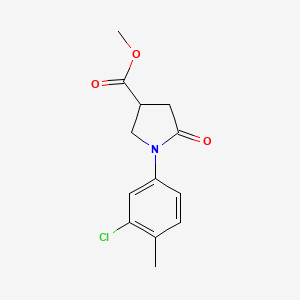

杂环化合物的合成

研究人员已广泛使用与 4-氯-5-甲基-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶类似的衍生物合成各种杂环化合物。例如,可以通过简单的亲核取代反应有效合成 4-取代的 7-氮杂吲哚衍生物,展示了吡咯并吡啶衍生物作为有机合成中构建模块的多功能性 (Figueroa‐Pérez 等,2006)。此外,对三异丙基甲硅烷基保护的吡咯进行硝化(与所述化合物的化学操作在一定程度上相关)已被研究用于生成硝基取代产物,展示了化学反应性和进一步官能化的潜力 (Kennedy 等,2006)。

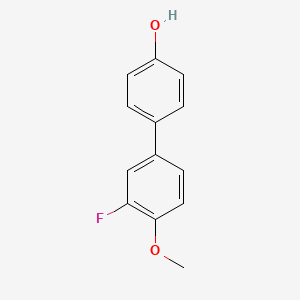

光物理性质的研究

取代基对吡唑并吡啶衍生物的光物理性质的影响已得到探索,突出了使用此类化合物开发具有特定光学性质的新材料的潜力。该领域的研究已经导致合成荧光吡唑并吡啶并环杂环,表明在材料科学和分子工程中的应用 (Patil 等,2011)。

电子结构分析

对 4-氯-1H-吡咯并[2,3-b]吡啶(与目标化合物具有相似的结构基序)进行详细的实验电荷密度分布研究,提供了对其电子结构和分子间相互作用的见解。这项研究可以成为理解相关化合物的化学反应性和键合特性基础 (Hazra 等,2012)。

在缓蚀中的应用

虽然与所讨论的化合物没有直接关系,但关于吡唑并吡啶衍生物作为酸性环境中低碳钢的潜在缓蚀剂的研究表明了吡咯并吡啶化合物在工业环境中的更广泛适用性。这强调了这些化合物合成和改性的潜力,用于除药物和有机合成之外的特定应用 (Dandia 等,2013)。

作用机制

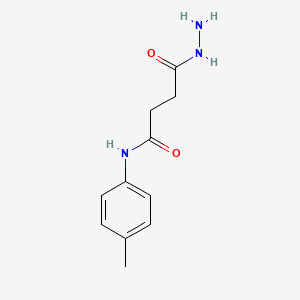

Target of Action

It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the aid of a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .

Result of Action

It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

属性

IUPAC Name |

(4-chloro-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN2Si/c1-11(2)21(12(3)4,13(5)6)20-9-8-15-16(18)14(7)10-19-17(15)20/h8-13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAROJOCZSCMOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640165 | |

| Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942920-17-4 | |

| Record name | 4-Chloro-5-methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)